![molecular formula C13H12N4O B7555358 [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol](/img/structure/B7555358.png)
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol, also known as QTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QTM is a triazole-based compound that has a quinoline moiety attached to it. It has been studied for its unique properties and potential applications in medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is not fully understood. However, it is believed that [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to inhibit the growth of bacteria and fungi. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to exhibit antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is that it is a relatively simple compound to synthesize. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to exhibit various biological activities, which makes it a promising compound for further research. However, a limitation of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is that its mechanism of action is not fully understood. Further research is needed to fully understand the biological effects of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol.
Zukünftige Richtungen
There are several future directions for research on [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. One potential application of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is in the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol and its potential as an anticancer agent. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol may also have potential applications in the development of antimicrobial agents. Further research is needed to fully understand the antibacterial and antifungal activity of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. Additionally, [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol may have potential applications in materials science. Further research is needed to fully understand the properties of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol and its potential applications in materials science.
Synthesemethoden
The synthesis of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol involves the reaction of 6-chloromethylquinoline with sodium azide in the presence of copper (I) iodide to produce 6-azidomethylquinoline. The 6-azidomethylquinoline is then reacted with propargyl alcohol in the presence of a copper (I) catalyst to produce [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. The synthesis of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been studied for its potential use as an antimicrobial agent. It has been shown to exhibit antibacterial activity against various strains of bacteria. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been studied for its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
[1-(quinolin-6-ylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-9-12-8-17(16-15-12)7-10-3-4-13-11(6-10)2-1-5-14-13/h1-6,8,18H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPXDPHOVOSYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C=C(N=N3)CO)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7555275.png)
![[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B7555277.png)
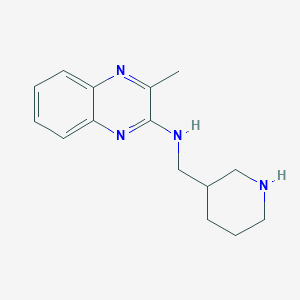
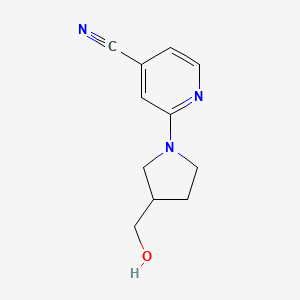

![2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid](/img/structure/B7555310.png)
![3-[[2-(3-Methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7555317.png)
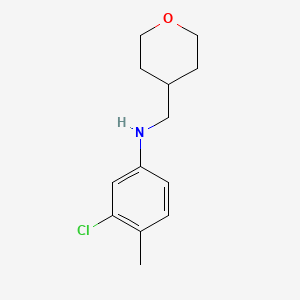
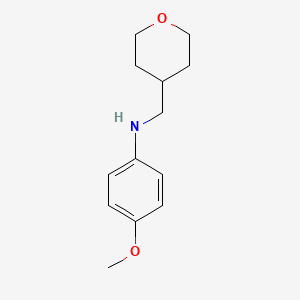
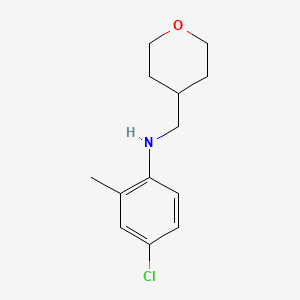
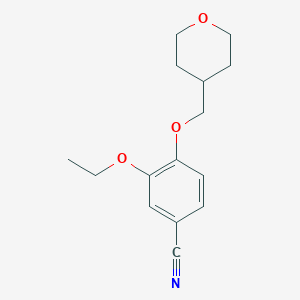
![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![2-[1-(Quinolin-6-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7555376.png)